4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
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Description
4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a useful research compound. Its molecular formula is C16H15FN4OS and its molecular weight is 330.38. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors. For example, certain derivatives have shown significant inhibition efficiency against steel corrosion in acidic solutions, demonstrating their potential in protecting metal surfaces through both physical and chemical adsorption mechanisms (Hu et al., 2016).
Fluorescence Imaging
Novel Schiff base "turn-on" fluorescent and chromogenic probes based on benzothiazole derivatives have been developed for CN− detection under physiological pH. These probes exhibit significant fluorescence increase upon interaction with CN−, showcasing their utility in environmental monitoring and clinical diagnostics (Xu et al., 2017).
Synthesis of Novel Compounds
Benzothiazole and benzimidazole-based heterocycles have been synthesized through microwave-mediated reactions, leading to the creation of novel compounds with potential applications in various fields of chemistry and pharmacology (Darweesh et al., 2016).
Antimicrobial and Anticancer Agents
Several studies have focused on synthesizing new benzothiazole derivatives to explore their antimicrobial and anticancer properties. Some compounds have shown high inhibitory activity against gastrointestinal pathogens and potential as intestinal antiseptic drug candidates (Çevik et al., 2017). Additionally, benzothiazole acylhydrazones have been evaluated as anticancer agents, revealing promising anticancer activity against various cancer cell lines (Osmaniye et al., 2018).
Photophysical Properties
The photophysical properties of benzothiazole derivatives have been examined, revealing insights into the design of fluorescent materials for applications such as luminescent solar concentrators. The studies suggest that these compounds can achieve a balance between fluorescence maximum, Stokes shift, and quantum yield, making them suitable for energy-related applications (Bellina et al., 2016).
Properties
IUPAC Name |
4-(dimethylamino)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c1-21(2)11-8-6-10(7-9-11)15(22)19-20-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,1-2H3,(H,18,20)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPNSZXFRPNRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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